

synthesis of oleum via the contact process

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Compound of Interest		
Compound Name:	Oleum	
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An In-depth Technical Guide to the Synthesis of Oleum via the Contact Process

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleum, or fuming sulfuric acid, is a solution of sulfur trioxide (SO₃) in 100% sulfuric acid (H₂SO₄).[1][2] It is a critical industrial chemical and a powerful sulfonating and dehydrating agent used in the synthesis of explosives, dyes, and various chemical intermediates.[1][3] The primary method for its industrial production is the Contact Process, a highly efficient catalytic process that has been refined for over a century.[2][4] This guide provides a detailed technical overview of the Contact Process, focusing on the core chemical principles, experimental protocols, and quantitative data relevant to the synthesis of **oleum**.

The process can be broadly divided into three core stages:

- Production and purification of sulfur dioxide (SO₂).
- Catalytic oxidation of sulfur dioxide to sulfur trioxide (SO₃).
- Absorption of sulfur trioxide in concentrated sulfuric acid to form oleum.[4][5]

A more advanced and efficient variant, the Double Contact Double Absorption (DCDA) process, maximizes the conversion of SO₂ to achieve higher yields and minimize emissions.[6]

Core Principles: Thermodynamics and Kinetics



The cornerstone of the Contact Process is the reversible, exothermic oxidation of sulfur dioxide to sulfur trioxide.[5][7]

$$2SO_2(g) + O_2(g) \rightleftharpoons 2SO_3(g) \Delta H \approx -197 \text{ kJ/mol}$$

Understanding the interplay between thermodynamics and kinetics is crucial for optimizing the yield of sulfur trioxide.

- Thermodynamics: According to Le Châtelier's Principle, the exothermic nature of the forward reaction means that lower temperatures favor the formation of SO₃.[5][8] The reaction also involves a reduction in the number of moles of gas (from 3 moles of reactants to 2 moles of product), so high pressure favors the product side.[8][9]
- Kinetics: While thermodynamically favored at low temperatures, the rate of reaction is impractically slow.[5] A catalyst is essential to achieve a reasonable reaction rate. Even with a catalyst, a compromise temperature is required to ensure the reaction proceeds quickly without significantly shifting the equilibrium back towards the reactants.[5][10][11]

This kinetic-thermodynamic trade-off dictates the operating conditions used in industrial synthesis.[5]

The Contact Process: Process Description and Data Stage 1: Sulfur Dioxide (SO₂) Production and Purification

The primary feedstock for the Contact Process is sulfur dioxide. It is typically produced by one of the following methods:

- Burning Molten Sulfur: High-purity sulfur is burned in an excess of dry air. [7][12]
 - \circ S(I) + O₂(g) \rightarrow SO₂(g)
- Roasting Sulfide Ores: Metallurgical feedstocks like pyrite (FeS₂) are roasted in air.[3]
 - \circ 4FeS₂(s) + 11O₂(g) \rightarrow 2Fe₂O₃(s) + 8SO₂(g)



The resulting SO₂ gas stream must be purified to prevent poisoning of the catalyst in the subsequent stage.[4] Impurities like arsenic compounds are particularly detrimental to traditional platinum catalysts, which is a key reason for the widespread adoption of the more robust vanadium-based catalysts.[4] Purification involves several steps, including passing the gas through dusting towers, scrubbers, and drying towers where it is treated with concentrated sulfuric acid to remove moisture.[13]

Stage 2: Catalytic Oxidation of SO₂ to SO₃

This is the critical step of the process. The purified SO₂ is mixed with an excess of air (to provide oxygen) and passed through a converter containing a catalyst.

- Catalyst: The industry-standard catalyst is vanadium(V) oxide (V₂O₅) supported on a porous silica carrier and promoted with an alkali metal salt, such as potassium sulfate.[4][14] The catalyst is active in its molten state, which forms under reaction conditions.
- Reaction Mechanism: The oxidation of SO₂ over a V₂O₅ catalyst is believed to proceed through a cycle where the vanadium species is reduced by SO₂ and then re-oxidized by O₂.
 The simplified mechanism can be represented as:

$$\circ$$
 SO₂ + 2V⁵⁺ + O²⁻ \rightarrow SO₃ + 2V⁴⁺

$$\circ 2V^{4+} + \frac{1}{2}O_2 \rightarrow 2V^{5+} + O^{2-}$$

 Operating Conditions: A multi-stage catalytic converter with inter-stage cooling is used to manage the exothermic reaction and optimize conversion. The conditions represent a compromise between reaction rate and equilibrium position.[5][15]



Parameter	Value	Rationale
Catalyst	Vanadium(V) Oxide (V2O₅) on Silica	High efficiency, cost-effective, and resistant to poisoning compared to platinum.[4][16]
Temperature	400 - 450 °C	Compromise temperature: high enough for a fast reaction rate, low enough for favorable equilibrium (~96-98% conversion).[5][9]
Pressure	1 - 2 atm	Slightly elevated pressure favors the forward reaction. High pressure is unnecessary and not cost-effective due to high existing conversion rates. [4][9][16]
SO ₂ :O ₂ Ratio	~1:1 (molar)	An excess of oxygen (from air) shifts the equilibrium to the right, maximizing SO ₂ conversion.[5]
Conversion Rate	> 99.7% (DCDA Process)	High efficiency is achieved through multiple catalyst beds and intermediate absorption.[6]

Stage 3: Formation of Oleum

The hot SO₃ gas from the converter is cooled and channeled into an absorption tower.

• Absorption: Direct reaction of SO₃ with water is highly exothermic and forms a persistent, corrosive mist of sulfuric acid that is difficult to handle.[2][9][16] Therefore, SO₃ is absorbed in 97-98% concentrated sulfuric acid.[7] This reaction forms pyrosulfuric acid (H₂S₂O₇), the primary component of **oleum**.

$$\circ$$
 SO₃(g) + H₂SO₄(l) \rightarrow H₂S₂O₇(l)



Final Product: The resulting oleum is cooled and can be sold directly or diluted with water to
produce sulfuric acid of any desired concentration.

$$\circ$$
 H₂S₂O₇(I) + H₂O(I) \rightarrow 2H₂SO₄(I)

Oleum concentration is typically expressed as the percentage by mass of free SO₃ or as the equivalent percentage of H₂SO₄ strength, which would be over 100%.[1][2]

Oleum (% free SO₃)	Equivalent H₂SO₄ Strength (%)	Molar Formula (approx.)
10%	102.25%	H ₂ SO ₄ ·0.14SO ₃
20%	104.5%	H ₂ SO ₄ ·0.29SO ₃
30%	106.75%	H ₂ SO ₄ ·0.45SO ₃
65% (Disulfuric Acid)	114.6%	H ₂ SO ₄ ·SO ₃ (H ₂ S ₂ O ₇)

Experimental Protocols

Protocol: Titrimetric Determination of Oleum

Concentration

This protocol determines the total acidity and the percentage of free SO₃ in an **oleum** sample.

Materials:

- Oleum sample
- Standardized 1.0 N Sodium Hydroxide (NaOH) solution
- Distilled water
- Phenolphthalein or Methyl Orange indicator
- · Glass weighing ampoule or weighing bottle
- 1-liter Erlenmeyer flask with stopper



- 50 mL burette
- Pipettes

Procedure:

- Sample Preparation (Caution: Perform in a fume hood with appropriate PPE):
 - Carefully weigh approximately 1-2 mL of the **oleum** sample in a sealed glass ampoule or a stoppered weighing bottle to prevent absorption of atmospheric moisture. Record the exact weight (w).[17]
 - Place 250 mL of distilled water into the 1-liter Erlenmeyer flask.
 - Carefully place the entire sealed ampoule (or add the **oleum** from the weighing bottle) into the flask and stopper it. If using an ampoule, shake the flask to break the ampoule.
 - Shake the stoppered flask until any fog (sulfuric acid mist) is completely absorbed into the water.[17]
 - Once dissolved, quantitatively transfer the solution to a 500 mL volumetric flask and dilute to the mark with distilled water.
- Titration:
 - Rinse and fill the burette with the standardized 1.0 N NaOH solution.
 - Pipette a 50 mL aliquot of the diluted oleum solution into a clean 250 mL Erlenmeyer flask.
 - Add 2-3 drops of phenolphthalein indicator.[17]
 - Titrate with the NaOH solution until a persistent pink endpoint is reached.[17]
 - Record the volume of NaOH used (V).
 - Repeat the titration at least twice more for consistency.



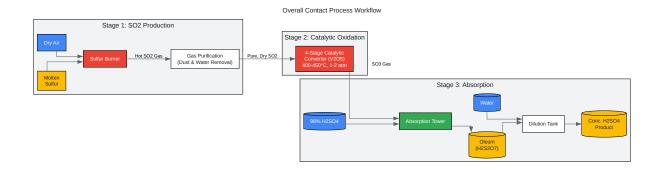
Calculations:

- Calculate Total Acidity (as % H₂SO₄):
 - Total Acidity (%) = (V × N × 4.904) / (w_aliquot)
 - Where:
 - V = Volume of NaOH (mL)
 - N = Normality of NaOH (mol/L)
 - 4.904 = milliequivalent weight of H₂SO₄ × 100
 - w_aliquot = weight of the original oleum sample in the titrated aliquot (g)
- Calculate % Free SO₃:
 - % Free SO₃ = (% Total Acidity 100) × (80.06 / 18.02)
 - Where:
 - 80.06 = Molar mass of SO₃
 - 18.02 = Molar mass of H₂O

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes in **oleum** synthesis.



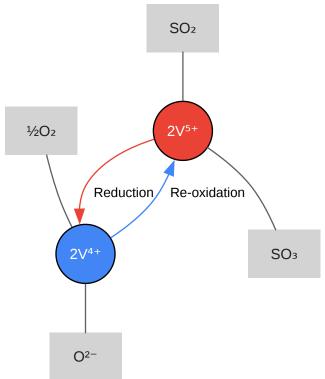


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Caption: Overall workflow of the Contact Process for **oleum** and sulfuric acid synthesis.



Vanadium(V) Oxide Catalytic Cycle





Double Contact Double Absorption (DCDA) Flow SO₂ + Air Feed Catalyst Beds 1-3 -98% SO₃ conversion Inter-stage Cooler Intermediate **Absorption Tower** Remaining SO2 Catalyst Bed 4 SO₃ Final **Absorption Tower Exhaust Gas** Oleum Product (>99.7% SO₂ conversion)

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